Methyl[(4-methylphenyl)(pyridin-2-yl)methyl]amine
Overview
Description
“Methyl[(4-methylphenyl)(pyridin-2-yl)methyl]amine” is a chemical compound that contains a pyridine ring and a phenyl ring . It is used in the preparation of various derivatives and can be used in the detection of their activity as antileukemia agents .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, new compounds were obtained by the condensation of 2-methyl-2-phenyl succinic acid with 3-aminopropanoic acid . Another method involves the use of α-bromoketones and 2-aminopyridine under different reaction conditions .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyridine and a phenyl ring . The pyridine and pyrimidine or 4-methylphenyl and amide fragments are almost coplanar .
Chemical Reactions Analysis
“this compound” can undergo various chemical reactions. For example, N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP .
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various biological targets, influencing their function .
Mode of Action
It’s known that the compound’s interaction with its targets can lead to changes in the target’s function . The spatial configuration of the carbon atoms connected to the compound plays an important role in its activity .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways .
Pharmacokinetics
The physicochemical parameters of similar compounds suggest that they may have favorable adme properties .
Result of Action
Similar compounds have shown significant biological activity .
Action Environment
Similar compounds have shown varying degrees of stability and efficacy under different environmental conditions .
Properties
IUPAC Name |
N-methyl-1-(4-methylphenyl)-1-pyridin-2-ylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-11-6-8-12(9-7-11)14(15-2)13-5-3-4-10-16-13/h3-10,14-15H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNLNMMSVFORYMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=N2)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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